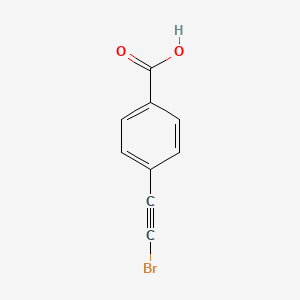

4-(2-Bromoethynyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethynyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUGWSICPAAVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Bromoethynyl)benzoic Acid: Synthesis, Properties, and Applications

Introduction: Unveiling a Versatile Building Block

4-(2-Bromoethynyl)benzoic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a carboxylic acid group and a bromoalkyne moiety, offers two distinct points for chemical modification. The carboxylic acid provides a handle for amide bond formation or other derivatizations, while the bromoalkyne is a versatile functional group for carbon-carbon bond-forming reactions, most notably as a precursor for terminal alkynes in "click chemistry" applications. This guide provides a comprehensive overview of a robust synthetic route to 4-(2-Bromoethynyl)benzoic acid, its key physicochemical properties, and its potential applications in advanced research and development.

Strategic Synthesis of 4-(2-Bromoethynyl)benzoic Acid

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of 4-(2-Bromoethynyl)benzoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Iodobenzoic Acid

-

Rationale: The initial esterification of the carboxylic acid protects it from interfering with the subsequent organometallic reactions. The methyl ester is chosen for its ease of formation and subsequent hydrolysis.

-

Procedure:

-

To a solution of 4-iodobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-iodobenzoate.

-

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

-

Rationale: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[1] The use of trimethylsilylacetylene (TMS-acetylene) introduces a protected alkyne, preventing self-coupling and other side reactions.

-

Procedure:

-

To a solution of methyl 4-iodobenzoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene, add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Add a base, typically an amine such as triethylamine (2.0 eq), and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain methyl 4-((trimethylsilyl)ethynyl)benzoate.

-

Step 3: Deprotection of the Trimethylsilyl (TMS) Group

-

Rationale: The TMS protecting group is readily removed under mild basic conditions to reveal the terminal alkyne.[2][3] Potassium carbonate in methanol is a standard and effective method for this transformation.[2]

-

Procedure:

-

Dissolve methyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.

-

Add a catalytic amount of potassium carbonate (0.1-0.2 eq) and stir the mixture at room temperature.[2]

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-ethynylbenzoate.

-

Step 4: Hydrolysis of the Methyl Ester

-

Rationale: The final step to obtain the carboxylic acid functionality is the hydrolysis of the methyl ester. This is a standard saponification reaction using a base like sodium hydroxide.

-

Procedure:

-

Dissolve methyl 4-ethynylbenzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (1.1-1.5 eq) and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with 1M HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 4-ethynylbenzoic acid.[4]

-

Step 5: Bromination of 4-Ethynylbenzoic Acid

-

Rationale: The terminal alkyne is converted to the corresponding bromoalkyne via an electrophilic bromination reaction. A common and effective method involves the use of N-bromosuccinimide (NBS) with a silver catalyst.

-

Procedure:

-

Dissolve 4-ethynylbenzoic acid (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of silver nitrate (AgNO₃) (0.1 eq).

-

Stir the reaction mixture at room temperature, protecting it from light.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(2-bromoethynyl)benzoic acid.

-

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of 4-(2-Bromoethynyl)benzoic acid.

| Property | Value | Reference |

| CAS Number | 1485684-77-2 | [4] |

| Molecular Formula | C₉H₅BrO₂ | |

| Molecular Weight | 225.04 g/mol | |

| Appearance | Predicted to be a solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Predicted to be soluble in organic solvents |

Predicted Spectroscopic Data:

-

¹H NMR (in DMSO-d₆): The spectrum is expected to show signals for the aromatic protons in the range of 7.5-8.0 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>12 ppm).

-

¹³C NMR (in DMSO-d₆): The spectrum should display signals for the carboxylic acid carbonyl carbon (~167 ppm), the aromatic carbons (120-140 ppm), and the two acetylenic carbons. The carbon attached to the bromine will be at a higher field than the other acetylenic carbon.

-

IR (Infrared Spectroscopy): Key characteristic peaks are expected for the C≡C stretch (around 2200 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad peak from 2500-3300 cm⁻¹).

Applications in Research and Development

The unique bifunctional nature of 4-(2-Bromoethynyl)benzoic acid makes it a valuable tool in several areas of chemical research.

Precursor in "Click Chemistry"

The bromoalkyne functionality can be readily converted to a terminal alkyne, which is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction allows for the efficient and specific formation of triazole linkages, which are valuable in drug discovery, bioconjugation, and materials science.[5][7]

Caption: Role of 4-(2-Bromoethynyl)benzoic acid as a precursor in click chemistry.

Building Block in Medicinal Chemistry

The incorporation of an alkyne group into drug candidates can enhance their metabolic stability and binding affinity to target proteins. 4-(2-Bromoethynyl)benzoic acid can serve as a scaffold to introduce this functionality. The carboxylic acid can be coupled with amines to form a diverse library of amides, while the bromoalkyne can participate in cross-coupling reactions to build molecular complexity.

Synthesis of Functional Materials

The rigid, linear nature of the ethynylbenzoic acid backbone makes it an attractive building block for the synthesis of polymers and other functional materials. The bromoalkyne offers a reactive site for polymerization or for grafting onto surfaces to modify their properties.

Safety and Handling

4-(2-Bromoethynyl)benzoic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-(2-Bromoethynyl)benzoic acid is a versatile and valuable building block for a wide range of applications in chemical synthesis. The proposed multi-step synthetic protocol, based on established and reliable reactions, provides a clear pathway for its preparation. Its bifunctional nature allows for orthogonal chemical modifications, making it a powerful tool for the construction of complex molecules in drug discovery and materials science. As research in these fields continues to advance, the demand for such specialized chemical intermediates is expected to grow, highlighting the importance of robust and well-documented synthetic methodologies.

References

- ChemSpider. (n.d.). Deprotection of trimethylsilyl group of an alkyne.

- Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne.

- Reddit. (2025, January 15). preventing TMS alkyne deprotecting in reaction. r/Chempros.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.

- Organic Chemistry Portal. (n.d.). Desilylations.

- PubChem. (n.d.). 4-Ethynylbenzoic acid.

- Sigma-Aldrich. (n.d.). 4-Ethynylbenzoic acid 10602-00-3.

- Chem-Impex. (n.d.). 4-Ethynyl-benzoic acid.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl 4-iodobenzoate from 4-iodobenzoic Acid.

- Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions.

- ResearchGate. (n.d.). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene (conditions - ResearchGate.

- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.

- PubMed. (2018). Recent applications of click chemistry in drug discovery.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- ResearchGate. (n.d.). Acyl Sonogashira coupling of acid chlorides with TMS-acetylene.

- The Royal Society of Chemistry. (n.d.). Supplementary data for.

- MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole.

- ChemicalBook. (n.d.). 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- PubMed. (2025, September 5). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications.

- Chegg.com. (2020, January 22). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid.

- MDPI. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.

- PMC. (n.d.). Target-guided Design and Synthesis of Aryl-functionalized Promysalin Analogs.

- PMC - NIH. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.

- Wikipedia. (n.d.). Click chemistry.

- Google Patents. (n.d.). US2535131A - Process for brominating p-toluyl benzoic acid.

- ResearchGate. (n.d.). Representative examples of drugs containing an aryl‐substituted heteroarene.

Sources

- 1. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]

- 2. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]

- 3. scribd.com [scribd.com]

- 4. Benzoic acid, 4-(2-bromoethynyl)- (1 x 1 g) | Reagentia [reagentia.eu]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]

- 7. quora.com [quora.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromoethynyl)benzoic Acid

Introduction

4-(2-Bromoethynyl)benzoic acid is a specialized organic molecule that holds significant potential for researchers in medicinal chemistry and materials science. Its rigid, linear structure, conferred by the ethynyl linkage, combined with the reactive bromoalkyne and the versatile carboxylic acid functional groups, makes it an attractive building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 4-(2-Bromoethynyl)benzoic acid, offering insights into its molecular structure, stability, and spectroscopic characteristics. Given the limited availability of direct experimental data for this specific compound, this paper will also draw upon data from its immediate precursor, 4-ethynylbenzoic acid, and established principles of chemical science to provide a thorough and predictive analysis.

Molecular Structure and Core Physicochemical Properties

The foundational step in understanding the behavior of any molecule is a thorough characterization of its basic physical properties. While specific experimental data for 4-(2-bromoethynyl)benzoic acid is not widely published, we can infer and estimate its properties based on its structure and comparison with related compounds.

Chemical Identity

-

IUPAC Name: 4-(2-Bromoethynyl)benzoic acid

-

Molecular Formula: C₉H₅BrO₂[1]

-

Molecular Weight: 225.04 g/mol [1]

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="3,0!"]; C8 [label="O", pos="3.5,0.5!"]; O1 [label="OH", pos="3.5,-0.5!"]; C9 [label="C", pos="-3,0!"]; Br [label="Br", pos="-4,0!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C1 -- C7; C7 -- C8; C7 -- O1; C4 -- C9; C9 -- Br [style=bold, label=" C≡C", labelloc=c, labeljust=c, fontcolor="#EA4335"];

// Positioning the atoms in a benzene ring C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; } Caption: Chemical structure of 4-(2-Bromoethynyl)benzoic acid.

Predicted and Comparative Physical Properties

| Property | 4-ethynylbenzoic acid | 4-(2-Bromoethynyl)benzoic acid (Predicted) | Causality of Difference |

| Melting Point | ~200 °C | > 200 °C | Increased molecular weight and intermolecular forces due to the bromine atom. |

| Boiling Point | 277.2 °C (at 760 mmHg)[3] | > 277.2 °C | Stronger van der Waals forces and dipole-dipole interactions. |

| Solubility | Soluble in many organic solvents. | Expected to have similar solubility in polar organic solvents, but potentially lower solubility in nonpolar solvents due to increased polarity. | The polar carboxylic acid group will dominate solubility in polar solvents. |

Note on Stability: The C-Br bond in bromoalkynes can be thermo-labile, potentially leading to decomposition at elevated temperatures. This is a critical consideration during synthesis, purification, and storage.

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While specific spectra for 4-(2-bromoethynyl)benzoic acid are not publicly available, we can predict the key features based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic protons on the benzene ring will likely appear as two doublets in the range of 7.5-8.5 ppm, characteristic of a para-substituted benzene ring. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration.

-

¹³C NMR: The carbon NMR will show distinct signals for the different carbon environments. The carboxylic acid carbonyl carbon will be the most downfield, typically in the 165-185 ppm range. The aromatic carbons will appear between 120-140 ppm. The two sp-hybridized carbons of the ethynyl group will be in the range of 70-90 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Alkyne C≡C | 2100-2260 (weak to medium) | Stretching |

| Carbonyl C=O | 1680-1710 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C≡C stretch for a bromoalkyne might be weaker than that of a terminal alkyne.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom, the carboxylic acid group, or cleavage of the ethynyl group.

Experimental Protocols: A Practical Framework

While specific protocols for 4-(2-bromoethynyl)benzoic acid are not detailed in the literature, standard organic chemistry techniques would be employed for its synthesis and characterization.

Illustrative Synthesis Workflow

A plausible synthetic route would involve the bromination of 4-ethynylbenzoic acid.

Step-by-Step Protocol for Characterization:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a KBr pellet or a mull for IR analysis. Dissolve a sample in a volatile solvent for MS analysis.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Process the data to determine chemical shifts, coupling constants, and integration.

-

IR Spectroscopy: Record the IR spectrum and identify the characteristic absorption bands for the functional groups.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular formula and analyze the fragmentation pattern.

Computational Chemistry in Property Prediction

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the physicochemical properties of molecules like 4-(2-bromoethynyl)benzoic acid. Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometry, vibrational frequencies (correlating with IR spectra), and electronic properties. Such computational studies can provide valuable insights into the molecule's reactivity, stability, and spectroscopic signatures, guiding further experimental work.

Conclusion

4-(2-Bromoethynyl)benzoic acid is a molecule of significant interest with a rich potential for applications in various fields of chemical research. While direct experimental data on its physical properties is currently limited, a comprehensive understanding can be built through a combination of comparative analysis with its parent compound, predictive spectroscopy, and computational modeling. This guide provides a foundational understanding for researchers and drug development professionals, enabling them to better utilize this versatile chemical building block in their work. Further experimental investigation into the properties of this compound is highly encouraged to validate and expand upon the predictive analysis presented here.

References

-

LookChem. 4-(broMoethynyl)benzoic acid(1485684-77-2).[Link]

-

Reagentia. Benzoic acid, 4-(2-bromoethynyl)- (1 x 1 g).[Link]

-

Chemical-Suppliers. 4-Ethynyl-benzoic acid.[Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(2-Bromoethynyl)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-bromoethynyl)benzoic acid in organic solvents. In the absence of direct empirical solubility data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental chemical principles and data from structurally analogous compounds. We will delve into the molecular architecture of 4-(2-bromoethynyl)benzoic acid, dissecting the physicochemical properties that govern its interactions with various solvent environments. This guide is designed to be a vital resource, offering not only predictive insights but also detailed, field-proven methodologies for the empirical determination of its solubility, a critical parameter in drug discovery and development.

Introduction: The Significance of Solubility in Drug Development

Solubility is a cornerstone of a molecule's developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For a compound like 4-(2-bromoethynyl)benzoic acid, which possesses functionalities of interest in medicinal chemistry, a thorough understanding of its solubility is paramount. Poor solubility can lead to low bioavailability, erratic dosing responses, and significant challenges in formulation development. This guide, therefore, aims to equip researchers with the foundational knowledge and practical tools to navigate the solubility landscape of this and similar novel chemical entities.

Molecular Profile of 4-(2-Bromoethynyl)benzoic Acid

To predict the solubility of 4-(2-bromoethynyl)benzoic acid, we must first understand its structural and electronic features. The molecule can be deconstructed into three key components: a benzoic acid moiety, a rigid ethynyl linker, and a terminal bromine atom.

-

Benzoic Acid Core: The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality typically imparts some degree of solubility in polar solvents.

-

Aromatic Ring: The phenyl group is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Bromoethynyl Group: The ethynyl linker introduces linearity and rigidity to the molecule. The bromine atom is electronegative and adds to the overall molecular weight and polarizability.

The interplay of these features—the polar, hydrogen-bonding carboxylic acid and the large, nonpolar aromatic system—suggests that the solubility of 4-(2-bromoethynyl)benzoic acid will be highly dependent on the chosen solvent.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can forecast the solubility of 4-(2-bromoethynyl)benzoic acid across a spectrum of organic solvents. Lacking direct experimental data, we will draw parallels with structurally related compounds for which solubility information is available, such as 4-bromobenzoic acid and phenylpropiolic acid.[1][2]

Table 1: Predicted Solubility of 4-(2-Bromoethynyl)benzoic Acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. The overall polarity of the solvent will accommodate the polar nature of the solute. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. However, the polar carboxylic acid group will be less well-solvated. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, but their overall polarity is lower than that of polar aprotic solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | These solvents are weakly polar and can solvate the molecule, but are not expected to be as effective as more polar options. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Insoluble | The large nonpolar portion of the solute will have some affinity for these solvents, but the highly polar carboxylic acid will be very poorly solvated, limiting overall solubility. |

Causality of Solute-Solvent Interactions

The predicted solubility trends are governed by the balance of intermolecular forces between 4-(2-bromoethynyl)benzoic acid and the solvent molecules.

-

Hydrogen Bonding: This is the dominant interaction in polar protic solvents. The carboxylic acid's hydroxyl group can donate a hydrogen bond, and the carbonyl oxygen can accept one.

-

Dipole-Dipole Interactions: In polar aprotic solvents, the primary interactions will be between the permanent dipoles of the solvent and the solute.

-

Van der Waals Forces: These are present in all systems but are the primary forces of attraction in nonpolar solvents. The large phenyl ring and the polarizable bromine atom contribute significantly to these interactions.

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a standardized experimental protocol is essential. The following gravimetric method provides a reliable and reproducible approach.

Materials and Equipment

-

4-(2-bromoethynyl)benzoic acid (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with hotplate

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(2-bromoethynyl)benzoic acid to a series of vials.

-

To each vial, add a known volume (e.g., 2.0 mL) of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). Continuous agitation ensures thorough mixing.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dishes in a fume hood or under a gentle stream of nitrogen to allow the solvent to evaporate completely.

-

Once the solvent has evaporated, place the dishes in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the filtered solution.

-

Caption: Workflow for gravimetric solubility determination.

Representative Synthesis of a 4-Substituted Benzoic Acid Derivative

While a specific synthesis protocol for 4-(2-bromoethynyl)benzoic acid is not widely published, a representative synthesis for a structurally similar compound, 4-(bromomethyl)benzoic acid, can be adapted from known procedures.[3] This provides insight into the types of reactions that could be employed.

Reaction Scheme

The synthesis of 4-(bromomethyl)benzoic acid is typically achieved through the radical bromination of 4-methylbenzoic acid (p-toluic acid) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

General Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzoic acid in a suitable solvent (e.g., chlorobenzene).

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1 hour), monitoring the reaction progress by TLC.

-

Workup and Purification: After cooling, the product is typically isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Conclusion

This technical guide has provided a detailed predictive and practical framework for understanding the solubility of 4-(2-bromoethynyl)benzoic acid in organic solvents. By analyzing its molecular structure and drawing parallels with analogous compounds, we have established a strong rationale for its expected solubility behavior. Furthermore, the inclusion of a robust experimental protocol empowers researchers to obtain precise empirical data. This comprehensive approach ensures that the critical parameter of solubility can be thoroughly evaluated, facilitating informed decisions in the advancement of new chemical entities through the drug development pipeline.

References

-

ChemBK. 4-Bromobenzoic acid. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 4-(2-Bromoethyl)benzoic acid. [Link]

-

University of Massachusetts Boston. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-Bromoethynyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(2-Bromoethynyl)benzoic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis. The guide emphasizes scientifically sound methodologies, ensuring reproducibility and a thorough understanding of the underlying chemical transformations.

Introduction: The Significance of 4-(2-Bromoethynyl)benzoic acid

4-(2-Bromoethynyl)benzoic acid is a bifunctional molecule of significant interest in organic synthesis. The presence of a carboxylic acid group allows for a variety of coupling reactions, such as amidation and esterification, while the bromoalkyne moiety serves as a versatile handle for carbon-carbon bond formation, most notably in Sonogashira cross-coupling reactions. This unique combination of reactive sites makes it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, functional polymers, and molecular probes.[1][2] The controlled synthesis of this compound is therefore a critical step in the development of novel chemical entities.

Strategic Approaches to Synthesis

The synthesis of 4-(2-Bromoethynyl)benzoic acid is most effectively approached through a two-stage process. The primary strategy involves the initial preparation of a key intermediate, 4-ethynylbenzoic acid, followed by the selective bromination of the terminal alkyne. This guide will detail two robust methods for the synthesis of the 4-ethynylbenzoic acid precursor, followed by a reliable protocol for its subsequent bromination.

Overall Synthetic Workflow:

Caption: Alternative synthetic routes to 4-(2-Bromoethynyl)benzoic acid.

Synthesis of the Key Intermediate: 4-Ethynylbenzoic acid

Pathway A: Sonogashira Coupling Approach

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4] This pathway offers high yields and functional group tolerance, making it an attractive choice for the synthesis of 4-ethynylbenzoic acid. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6]

3.1.1. Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[6]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., methyl 4-iodobenzoate).

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[5]

-

Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

3.1.2. Experimental Protocol: Synthesis of 4-Ethynylbenzoic acid via Sonogashira Coupling

Step 1: Sonogashira Coupling of Methyl 4-iodobenzoate and Trimethylsilylacetylene

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

-

To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product, methyl 4-((trimethylsilyl)ethynyl)benzoate, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group and Hydrolysis of the Ester

-

Dissolve the crude methyl 4-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and water.

-

Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the deprotection is complete, acidify the reaction mixture with aqueous HCl (1 M) to a pH of approximately 2-3.

-

The resulting precipitate, 4-ethynylbenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.[1][7]

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| Methyl 4-iodobenzoate | 262.04 | 1.0 | As required |

| Trimethylsilylacetylene | 98.22 | 1.2 | |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | |

| Copper(I) iodide | 190.45 | 0.04 | |

| Triethylamine | 101.19 | 2.0 | |

| Potassium Carbonate | 138.21 | 3.0 | |

| Product | |||

| 4-Ethynylbenzoic acid | 146.14 | - | ~85-95% yield over 2 steps |

Table 1: Reagents for the Sonogashira synthesis of 4-ethynylbenzoic acid.

Pathway B: Corey-Fuchs Reaction Approach

An alternative and classic method for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction.[8][9] This two-step process involves the conversion of an aldehyde to a dibromoalkene, followed by treatment with a strong base to generate the terminal alkyne.[10][11]

3.2.1. Mechanistic Rationale

-

Dibromoalkene Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphorus ylide. This ylide then reacts with the aldehyde (4-formylbenzoic acid) in a Wittig-like reaction to produce a 1,1-dibromoalkene.[10]

-

Alkyne Formation: The dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi). The first equivalent of n-BuLi dehydrohalogenates the dibromoalkene to form a bromoalkyne intermediate. The second equivalent performs a lithium-halogen exchange, creating a lithium acetylide, which upon aqueous workup, yields the terminal alkyne.[8][9]

3.2.2. Experimental Protocol: Synthesis of 4-Ethynylbenzoic acid via Corey-Fuchs Reaction

Step 1: Synthesis of 4-(2,2-Dibromovinyl)benzoic acid

-

In a round-bottom flask, dissolve triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Slowly add carbon tetrabromide (1.0 eq) to the solution and stir for 30 minutes.

-

Add a solution of 4-formylbenzoic acid (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(2,2-dibromovinyl)benzoic acid.

Step 2: Conversion to 4-Ethynylbenzoic acid

-

Dissolve the 4-(2,2-dibromovinyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) to the reaction mixture.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride.

-

Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-ethynylbenzoic acid.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Formylbenzoic acid | 150.13 | 1.0 | As required |

| Carbon Tetrabromide | 331.63 | 1.0 | |

| Triphenylphosphine | 262.29 | 2.0 | |

| n-Butyllithium | 64.06 | 2.1 | |

| Product | |||

| 4-Ethynylbenzoic acid | 146.14 | - | ~70-85% yield over 2 steps |

Table 2: Reagents for the Corey-Fuchs synthesis of 4-ethynylbenzoic acid.

Final Step: Bromination of 4-Ethynylbenzoic acid

The final step in the synthesis is the selective bromination of the terminal alkyne of 4-ethynylbenzoic acid. This transformation can be achieved using an electrophilic bromine source, with N-bromosuccinimide (NBS) in the presence of a silver catalyst being a common and effective method.

Mechanistic Considerations

The silver catalyst, typically silver nitrate (AgNO₃), acts as a Lewis acid, coordinating to the alkyne and increasing its susceptibility to electrophilic attack. NBS then serves as the electrophilic bromine source, delivering a bromine cation to the activated alkyne. The reaction proceeds through a bromonium ion-like intermediate, followed by attack of a nucleophile (in this case, likely the succinimide anion or another bromide ion) to yield the final product. The use of a catalyst is crucial to avoid competing side reactions, such as addition of bromine across the triple bond.[12]

Caption: Simplified schematic of the bromination of 4-ethynylbenzoic acid.

Experimental Protocol: Synthesis of 4-(2-Bromoethynyl)benzoic acid

-

To a solution of 4-ethynylbenzoic acid (1.0 eq) in acetone, add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of silver nitrate (AgNO₃) (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and protect it from light.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-(2-bromoethynyl)benzoic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4-Ethynylbenzoic acid | 146.14 | 1.0 | As required |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | |

| Silver Nitrate (AgNO₃) | 169.87 | 0.1 | |

| Product | |||

| 4-(2-Bromoethynyl)benzoic acid | 225.04 | - | ~90-98% yield |

Table 3: Reagents for the bromination of 4-ethynylbenzoic acid.

Characterization

The identity and purity of the synthesized 4-(2-Bromoethynyl)benzoic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the characteristic aromatic protons, and the absence of the terminal alkyne proton signal (around 3-4 ppm). ¹³C NMR will confirm the presence of the bromoalkyne carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic C≡C and C=O stretching frequencies.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

n-Butyllithium: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Carbon Tetrabromide and N-Bromosuccinimide: are toxic and should be handled in a well-ventilated fume hood.

-

Solvents: Anhydrous solvents are required for the Corey-Fuchs and Sonogashira reactions. Proper drying techniques should be employed.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This guide has outlined two reliable and efficient synthetic pathways for the preparation of 4-(2-Bromoethynyl)benzoic acid. The choice between the Sonogashira coupling and the Corey-Fuchs reaction for the synthesis of the 4-ethynylbenzoic acid intermediate will depend on the availability of starting materials and the specific experimental capabilities of the laboratory. The subsequent bromination step is a high-yielding and straightforward transformation. By following the detailed protocols and understanding the underlying chemical principles presented herein, researchers can confidently synthesize this valuable building block for their research and development endeavors.

References

-

Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

-

Grokipedia. Corey–Fuchs reaction. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. [Link]

-

NROChemistry. Corey-Fuchs Homologation. [Link]

-

Chemistry LibreTexts. 10.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

-

Organic Chemistry Portal. Akynyl bromide synthesis by bromination or substitution. [Link]

-

Master Organic Chemistry. Alkyne Halogenation: Bromination and Chlorination of Alkynes. [Link]

-

Journal of the American Chemical Society. Enzymatic Halogenation of Terminal Alkynes. [Link]

-

Reddit. Terminal Alkyne Bromination. [Link]

-

Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubChem. 4-(2-Bromoethyl)benzoic acid. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

-

PubChem. 4-Bromo-2-ethylbenzoic acid. [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

PubChemLite. 4-(2-bromoethyl)benzoic acid (C9H9BrO2). [Link]

-

Reagentia. Benzoic acid, 4-(2-bromoethynyl)- (1 x 1 g). [Link]

- Google Patents.

-

International Journal of Scientific Research in Science and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

-

NIST WebBook. Benzoic acid, 4-bromo-. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-ETHYNYL-BENZOIC ACID | 10602-00-3 [m.chemicalbook.com]

- 8. Corey-Fuchs Reaction [organic-chemistry.org]

- 9. grokipedia.com [grokipedia.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 12. reddit.com [reddit.com]

An In-Depth Technical Guide to the Reaction Mechanism Fundamentals of 4-(2-Bromoethynyl)benzoic Acid

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. 4-(2-Bromoethynyl)benzoic acid is a prime example of such a scaffold, possessing two distinct and highly valuable reactive centers: a bromoalkyne and a carboxylic acid. This dual functionality allows for orthogonal chemical modifications, making it a coveted intermediate for the construction of complex molecular architectures. The bromoalkyne moiety serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably palladium- and copper-catalyzed cross-coupling reactions, as well as various cycloadditions. Simultaneously, the benzoic acid group provides a site for amide bond formation, esterification, or conversion to other functional groups, enabling conjugation to biomolecules or incorporation into larger polymeric structures.

This guide provides an in-depth exploration of the fundamental reaction mechanisms associated with 4-(2-bromoethynyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals who seek not only to utilize this reagent but also to understand the underlying principles that govern its reactivity, thereby enabling more rational and efficient synthetic design.

Synthesis of 4-(2-Bromoethynyl)benzoic Acid: A Mechanistic Perspective

The most common and efficient synthesis of 4-(2-bromoethynyl)benzoic acid proceeds via the electrophilic bromination of its precursor, 4-ethynylbenzoic acid. This transformation is typically achieved using an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a silver(I) salt catalyst.

Mechanism of Silver-Catalyzed Bromination of a Terminal Alkyne

The role of the silver(I) catalyst is crucial for the activation of the terminal alkyne. Silver salts exhibit a strong affinity for the π-system of the alkyne, a property referred to as "alkynophilicity".[1] This interaction polarizes the alkyne, making the terminal carbon more susceptible to nucleophilic attack and the acetylenic proton more acidic.

The reaction is believed to proceed through the formation of a silver acetylide intermediate. The silver(I) ion coordinates to the alkyne, facilitating the deprotonation of the terminal alkyne by a weak base (often the solvent or the succinimide anion). This results in the formation of a silver acetylide species. This intermediate then reacts with the electrophilic bromine source, NBS, to yield the desired bromoalkyne and a silver bromide salt.

dot graph "Silver_Catalyzed_Bromination_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Mechanism of Silver-Catalyzed Bromination.

Experimental Protocol: Synthesis of 4-(2-Bromoethynyl)benzoic Acid

This protocol is adapted from established procedures for the bromination of terminal alkynes.[2]

| Reagent | Molar Equiv. | Purpose |

| 4-Ethynylbenzoic Acid | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent |

| Silver Nitrate (AgNO₃) | 0.1 | Catalyst |

| Acetone | - | Solvent |

Step-by-Step Procedure:

-

To a solution of 4-ethynylbenzoic acid in acetone, add N-bromosuccinimide and a catalytic amount of silver nitrate.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

-

Purification by column chromatography on silica gel yields pure 4-(2-bromoethynyl)benzoic acid.

Key Reactions and Their Core Mechanisms

Sonogashira Coupling: A Palladium- and Copper-Catalyzed Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] In the context of 4-(2-bromoethynyl)benzoic acid, it can be envisioned that the bromoalkyne would react with an aryl or vinyl boronic acid or ester in a "reverse" Sonogashira-type coupling, though the more common variant involves the coupling of a terminal alkyne with an aryl halide. For the purpose of this guide, we will focus on the standard Sonogashira coupling where 4-(2-bromoethynyl)benzoic acid would first be coupled with a terminal alkyne via a Cadiot-Chodkiewicz reaction (discussed next) to form a diyne, which could then undergo a Sonogashira reaction if it were further functionalized with a halide. A more direct application involves the coupling of an aryl halide with 4-ethynylbenzoic acid, the precursor to our topic compound. The fundamental mechanism, however, provides critical insight into the reactivity of related systems.

The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

Catalytic Cycles of the Sonogashira Coupling:

The mechanism is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

-

Palladium Cycle:

-

Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl or vinyl halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The palladium(II) intermediate reacts with a copper acetylide (formed in the copper cycle) in a transmetalation step, where the acetylide group is transferred from copper to palladium.

-

Reductive Elimination: The resulting palladium(II) acetylide complex undergoes reductive elimination to yield the coupled product (R-alkyne) and regenerate the palladium(0) catalyst.[6]

-

-

Copper Cycle:

-

Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This is the key species that participates in the transmetalation step of the palladium cycle.

-

dot graph "Sonogashira_Coupling_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Catalytic Cycles of the Sonogashira Coupling.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a highly effective method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as 4-(2-bromoethynyl)benzoic acid.[2] This reaction is catalyzed by a copper(I) salt in the presence of an amine base.[7][8]

Mechanism of the Cadiot-Chodkiewicz Coupling:

The mechanism involves the following key steps:[9]

-

Formation of Copper Acetylide: The terminal alkyne is deprotonated by the amine base, and the resulting acetylide anion reacts with the copper(I) salt to form a copper(I) acetylide.

-

Oxidative Addition/Reductive Elimination: The copper(I) acetylide then reacts with the bromoalkyne. The exact mechanism of this step is still a subject of some debate, but it is generally depicted as a process involving oxidative addition of the bromoalkyne to the copper acetylide, followed by reductive elimination to form the new carbon-carbon bond of the diyne product and regenerate the copper(I) catalyst.[10]

dot graph "Cadiot_Chodkiewicz_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Mechanism of the Cadiot-Chodkiewicz Coupling.

Cycloaddition Reactions: Building Rings with Bromoalkynes

The electron-deficient nature of the alkyne in 4-(2-bromoethynyl)benzoic acid, due to the presence of the electron-withdrawing bromine atom and benzoic acid group, makes it an excellent dienophile or dipolarophile in various cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11] While the thermal reaction often requires harsh conditions and can lead to a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC) is highly efficient, regioselective (yielding the 1,4-isomer), and proceeds under mild conditions.[12][13]

Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The mechanism of the CuAAC reaction is distinct from the concerted thermal process and involves copper acetylide intermediates.

-

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide.

-

Coordination of the Azide: The azide coordinates to the copper center of the copper acetylide complex.

-

Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.

-

Protonolysis/Rearomatization: This intermediate then undergoes protonolysis and rearomatization to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (in this case, the bromoalkyne) to form a six-membered ring.[8] The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.[2][14] Generally, the most electron-rich carbon of the diene reacts with the most electron-poor carbon of the dienophile.[6][10] The bromine and benzoic acid groups on 4-(2-bromoethynyl)benzoic acid make the alkyne electron-deficient, influencing the regiochemical outcome of the cycloaddition.

The [2+2] cycloaddition of an alkyne with an alkene to form a cyclobutene is a synthetically useful transformation.[15] These reactions are often photochemically induced or catalyzed by transition metals.[4][7] The stereochemistry of the reaction is dependent on the reaction conditions (thermal vs. photochemical) and the nature of the catalyst. For instance, thermal [2+2] cycloadditions often proceed through an antarafacial pathway, which can be geometrically constrained, while photochemical reactions can proceed via a suprafacial pathway.

Conclusion

4-(2-Bromoethynyl)benzoic acid stands out as a highly versatile and valuable building block in synthetic chemistry. Its utility stems from the presence of two orthogonal reactive sites that allow for a wide range of chemical transformations. A thorough understanding of the fundamental reaction mechanisms governing its synthesis and subsequent reactions, such as Sonogashira and Cadiot-Chodkiewicz couplings, as well as various cycloadditions, is essential for its effective application in the design and synthesis of novel pharmaceuticals and advanced materials. The mechanistic insights and experimental protocols provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable molecule.

References

- 1. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

- 11. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Terminal Alkyne: A Linchpin of Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The terminal alkyne, a functional group characterized by a carbon-carbon triple bond at the end of a molecular chain, has transitioned from a chemical curiosity to an indispensable tool in modern organic synthesis, materials science, and drug discovery.[1] Its unique electronic structure and linear geometry bestow upon it a rich and versatile reactivity, enabling a vast array of chemical transformations. This guide provides a comprehensive exploration of the discovery, fundamental principles, and profound significance of terminal alkyne reagents. We will delve into the key reactions that have defined their utility, including the foundational Glaser, Hay, and Sonogashira couplings, and the revolutionary azide-alkyne "click" chemistry. Through detailed mechanistic discussions, field-proven experimental protocols, and illustrative diagrams, this document aims to equip researchers with the technical understanding and practical insights necessary to harness the full potential of terminal alkyne chemistry in their scientific endeavors.

Chapter 1: The Genesis of Alkyne Chemistry: A Historical Perspective

The story of terminal alkynes begins with the discovery of its simplest member, acetylene (C₂H₂). In 1836, Edmund Davy, while attempting to produce potassium metal, serendipitously generated a new flammable gas.[2][3][4] This "new carburet of hydrogen," as he called it, was later rediscovered in 1860 by the French chemist Marcellin Berthelot, who systematically studied its properties and coined the term "acétylène".[3][5][6] Berthelot's work laid the groundwork for understanding the fundamental nature of the carbon-carbon triple bond.

A pivotal moment in the history of acetylene arrived in 1862 when Friedrich Wöhler discovered that reacting calcium carbide with water produced acetylene, a method that would dominate industrial production for decades.[3][6] This development made acetylene readily accessible and spurred its use in various applications, from illumination in miners' lamps to early automobile headlights.[2][4][5]

The true potential of terminal alkynes in organic synthesis began to be unlocked with the discovery of their unique reactivity. In 1869, Carl Glaser reported the copper-catalyzed oxidative homocoupling of terminal alkynes, a reaction that now bears his name and stands as one of the earliest examples of a transition-metal-catalyzed carbon-carbon bond-forming reaction.[7][8] This seminal discovery opened the door to the construction of conjugated diyne systems, which are important structural motifs in natural products and materials.[8]

The 20th century witnessed a rapid expansion of the synthetic repertoire of terminal alkynes. Key milestones include the development of the Hay coupling in 1962, a more practical modification of the Glaser coupling using a catalytic copper(I)-TMEDA complex, and the groundbreaking Sonogashira coupling in 1975.[8][9][10] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, revolutionized the synthesis of complex molecules by providing a mild and highly efficient method for forming carbon-carbon bonds.[9][11][12]

The dawn of the 21st century brought another paradigm shift with the advent of "click chemistry," a concept introduced by K. Barry Sharpless.[13][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the flagship example of a click reaction, offering a highly efficient, selective, and biocompatible method for joining molecules.[14][15] This has had a profound impact on drug discovery, bioconjugation, and materials science, firmly cementing the terminal alkyne as a cornerstone of modern chemistry.[13][14][16]

Chapter 2: The Heart of the Matter: Synthesis and Reactivity of Terminal Alkynes

The utility of terminal alkynes stems from their distinct electronic and structural features. The sp-hybridization of the carbon atoms in the triple bond results in a linear geometry and a higher s-character in the C-H bond compared to alkanes and alkenes.[13] This increased s-character makes the terminal proton significantly more acidic (pKa ≈ 25) than the protons in alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[13][17][18][19]

Synthesis of Terminal Alkynes

The preparation of terminal alkynes can be broadly achieved through two primary strategies: elimination reactions and the alkylation of acetylene.

2.1.1 Synthesis via Elimination Reactions

A common and effective method for synthesizing terminal alkynes involves the double dehydrohalogenation of either geminal or vicinal dihalides.[20][21][22] This reaction typically requires a very strong base, with sodium amide (NaNH₂) in liquid ammonia being the most frequently employed.[20][21] The use of a strong base is crucial for the second elimination step.[20]

Caption: General scheme for terminal alkyne synthesis via double dehydrohalogenation.

Experimental Protocol: Synthesis of a Terminal Alkyne via Double Dehydrohalogenation

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the vicinal or geminal dihalide (1.0 eq) in a suitable anhydrous solvent (e.g., THF or diethyl ether).

-

Base Addition: Prepare a suspension of sodium amide (NaNH₂) (2.2 eq) in the same anhydrous solvent in a separate flask. Cool the dihalide solution to 0 °C in an ice bath.

-

Reaction: Slowly add the sodium amide suspension to the dihalide solution via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography on silica gel to afford the terminal alkyne.

2.1.2 Synthesis via Alkylation of Acetylide Anions

The acidity of the terminal proton allows for its ready deprotonation by a strong base to form a highly nucleophilic acetylide anion.[17][23] This acetylide anion can then participate in SN2 reactions with primary alkyl halides to generate a new carbon-carbon bond, effectively elongating the carbon chain.[17][23]

Caption: Synthesis of internal alkynes via alkylation of terminal alkynes.

Fundamental Reactivity of Terminal Alkynes

The rich reactivity of terminal alkynes can be broadly categorized into three main types: reactions involving the acidic terminal proton, electrophilic additions to the triple bond, and metal-catalyzed cross-coupling reactions.

2.2.1 Acidity and Nucleophilicity of the Acetylide Anion

As previously mentioned, the ability to form a stable acetylide anion is a cornerstone of terminal alkyne chemistry.[17] This anion is not only a strong base but also an excellent nucleophile, readily participating in reactions with a variety of electrophiles, including alkyl halides, epoxides, and carbonyl compounds.[17]

2.2.2 Electrophilic Addition Reactions

Similar to alkenes, the electron-rich π-bonds of alkynes make them susceptible to electrophilic addition reactions.[24][25] However, the reactivity of alkynes towards electrophiles is generally lower than that of alkenes.[19][24] Common electrophilic addition reactions include hydrohalogenation and hydration.

-

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes follows Markovnikov's rule.[19] The reaction can proceed in a stepwise manner, with the addition of one equivalent of HX yielding a vinyl halide, and a second equivalent producing a geminal dihalide.[19]

-

Hydration: The addition of water to a terminal alkyne, typically catalyzed by a mercuric salt (Hg²⁺), also follows Markovnikov's rule and initially forms an enol intermediate.[19][24] This enol rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone.[24][25]

2.2.3 Metal-Catalyzed Cross-Coupling Reactions

The development of metal-catalyzed cross-coupling reactions has revolutionized the use of terminal alkynes in organic synthesis. These reactions provide powerful and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The most significant of these are the Glaser, Hay, and Sonogashira couplings, which will be discussed in detail in the following chapter.

Chapter 3: The Workhorses of Synthesis: Key Coupling Reactions of Terminal Alkynes

The ability of terminal alkynes to participate in a variety of powerful coupling reactions is central to their importance in modern chemistry. These reactions have enabled the synthesis of a vast array of complex molecules, from natural products and pharmaceuticals to advanced materials.

The Glaser and Hay Couplings: Forging Symmetric Diynes

The Glaser coupling, discovered in 1869, is the oxidative homocoupling of two terminal alkynes to form a symmetric 1,3-diyne.[7][8] The reaction is typically catalyzed by a copper(I) salt in the presence of a base and an oxidant, such as molecular oxygen.[8]

The Hay coupling, a significant improvement on the Glaser reaction, utilizes a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex as the catalyst.[7][8][10] This modification allows for milder reaction conditions and broader solvent compatibility.[26]

Mechanism of the Glaser-Hay Coupling:

The mechanism is thought to proceed through the following key steps:[7][27]

-

Formation of a Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates to the copper(I) catalyst to form a copper acetylide complex.[7]

-

Oxidative Coupling: Two copper acetylide species undergo an oxidative coupling to form the 1,3-diyne and reduced copper species.

-

Reoxidation of Copper: The active copper(I) catalyst is regenerated by the oxidation of the reduced copper species by an external oxidant, typically oxygen from the air.[7]

Caption: Simplified mechanism of the Glaser-Hay coupling.

The Sonogashira Coupling: A Revolution in Cross-Coupling Chemistry

The Sonogashira coupling, reported in 1975 by Kenkichi Sonogashira, is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][28] This reaction has become one of the most important and widely used methods for the synthesis of arylalkynes and conjugated enynes due to its mild reaction conditions, high functional group tolerance, and broad substrate scope.[9][11][12][29]

Mechanism of the Sonogashira Coupling:

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[11][12]

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X) to form a Pd(II) complex.[11]

-

Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle) in a transmetalation step, transferring the acetylide group to the palladium center.[11]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst.[11]

Copper Cycle:

-

Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide reacts with a Cu(I) salt to form a copper acetylide intermediate.[11] This species then participates in the transmetalation step of the palladium cycle.

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Cross-Coupling Reaction

-

Setup: To a solution of the aryl or vinyl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[11][28]

-

Reagent Addition: Add the amine base (if not used as the solvent, 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (typically 40-80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the metal catalysts. Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to obtain the desired cross-coupled product.

| Parameter | Glaser/Hay Coupling | Sonogashira Coupling |

| Reactants | Two terminal alkynes | Terminal alkyne and aryl/vinyl halide |

| Product | Symmetric 1,3-diyne | Arylalkyne or conjugated enyne |

| Catalyst | Copper(I) salt | Palladium and Copper(I) co-catalyst |

| Key Feature | Homocoupling | Cross-coupling |

Table 1: Comparison of Glaser/Hay and Sonogashira Coupling Reactions.

Chapter 4: Click Chemistry and Bioconjugation: The Modern Frontier

The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted under mild, often benign, conditions.[13][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as the quintessential click reaction, providing an exceptionally efficient and reliable method for forming a stable 1,2,3-triazole linkage between two molecules.[14][15]

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to selectively form the 1,4-disubstituted triazole isomer.[15][30] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[15]

The remarkable biocompatibility of the CuAAC reaction has led to its widespread adoption in chemical biology for applications such as bioconjugation, where it is used to label and track biomolecules in living systems.[16][31][32][33] The terminal alkyne and azide functional groups are largely absent in biological systems, making them bioorthogonal handles that react specifically with each other without interfering with native biochemical processes.[16][34]

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Setup: In a vial, dissolve the terminal alkyne (1.0 eq) and the azide (1.0 eq) in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing a copper(II) salt (e.g., CuSO₄·5H₂O, 1-10 mol%) with a reducing agent (e.g., sodium ascorbate, 5-20 mol%) in water.

-

Reaction: Add the catalyst solution to the solution of the alkyne and azide. Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and in many cases, the product may precipitate out of the solution.

-

Workup: If the product precipitates, it can be isolated by filtration and washed with water and a cold organic solvent. If the product is soluble, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization if necessary.

Chapter 5: Conclusion: The Enduring Significance of Terminal Alkynes

From their initial discovery as a simple gas to their current status as a linchpin of modern synthetic chemistry, terminal alkyne reagents have undergone a remarkable journey. Their unique reactivity, particularly the acidity of the terminal proton and the versatility of the resulting acetylide anion, has provided chemists with a powerful toolkit for the construction of complex molecular architectures.

The development of seminal reactions like the Glaser, Hay, and Sonogashira couplings has had a transformative impact on organic synthesis, enabling the efficient formation of carbon-carbon bonds under increasingly mild conditions. The advent of click chemistry, with the CuAAC reaction at its forefront, has further expanded the horizons of terminal alkyne chemistry, particularly in the realm of bioconjugation and materials science.